molecular formula C7H12N4O B12931733 4-Amino-2-propyl-1h-imidazole-5-carboxamide CAS No. 90521-73-6

4-Amino-2-propyl-1h-imidazole-5-carboxamide

Cat. No.: B12931733
CAS No.: 90521-73-6
M. Wt: 168.20 g/mol
InChI Key: AAFMSFJJKBSUQI-UHFFFAOYSA-N
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Description

4-Amino-2-propyl-1h-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-propyl-1h-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles under mild reaction conditions. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts. The specific conditions and reagents used can vary depending on the desired substitution pattern on the imidazole ring.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-propyl-1h-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

4-Amino-2-propyl-1h-imidazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-propyl-1h-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Amino-2-propyl-1h-imidazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

90521-73-6

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-amino-2-propyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C7H12N4O/c1-2-3-4-10-5(7(9)12)6(8)11-4/h2-3,8H2,1H3,(H2,9,12)(H,10,11)

InChI Key

AAFMSFJJKBSUQI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)N)N

Origin of Product

United States

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